molecular formula C8H7N3O5 B7821845 Furazolidone

Furazolidone

Cat. No.: B7821845
M. Wt: 225.16 g/mol
InChI Key: PLHJDBGFXBMTGZ-UHFFFAOYSA-N
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Description

Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor. It has been used in both human and veterinary medicine to treat bacterial and protozoal infections. This compound is known for its broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as certain protozoa .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furazolidone can be synthesized through a multi-step process. One common method involves the reaction of 5-nitrofurfural with semicarbazide to form 5-nitrofurfurylidene-semicarbazone. This intermediate is then cyclized with ethylene oxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing the raw materials, including 5-nitrofurfural and semicarbazide, under controlled conditions. The mixture is then subjected to cyclization and purification processes to obtain the final product. The preparation method may also involve the use of fillers, solubilizers, and other excipients to enhance the drug’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

Furazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furazolidone has been extensively studied for its applications in various fields:

Mechanism of Action

Furazolidone exerts its antibacterial and antiprotozoal effects by binding to bacterial DNA and inducing cross-links. This leads to high levels of mutations in the bacterial chromosome, ultimately inhibiting DNA replication and protein production. The compound also inhibits monoamine oxidase, which contributes to its antimicrobial activity .

Comparison with Similar Compounds

Furazolidone is part of the nitrofuran class of antibiotics, which includes other compounds such as nitrofurantoin, nitrofurazone, and furaltadone. Compared to these compounds, this compound is unique in its broad spectrum of activity and its ability to inhibit monoamine oxidase. This makes it particularly effective against a wide range of bacterial and protozoal infections .

Similar Compounds

Properties

IUPAC Name

3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041997
Record name Furazolidone
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URL https://comptox.epa.gov/dashboard/DTXSID4041997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless solid; [Merck Index]
Record name Furazolidone
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Solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 763
Record name FURAZOLIDONE
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Vapor Pressure

0.0000026 [mmHg]
Record name Furazolidone
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Mechanism of Action

We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.
Details Narburgh LJ, Brown NA; Teratology 50 (5): 24A (1994)
Record name FURAZOLIDONE
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Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

CAS No.

67-45-8
Record name Furazolidone
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Record name Furazolidone [USP:INN:BAN]
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Record name 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-
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Record name Furazolidone
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Record name Furazolidone
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Record name FURAZOLIDONE
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Melting Point

255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp)
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA6 (1986) 205
Record name FURAZOLIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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